molecular formula C26H17N3O3S2 B4611001 (5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4611001
M. Wt: 483.6 g/mol
InChI Key: KPORWIRZYBVJQB-KQWNVCNZSA-N
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Description

(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound with a unique structure that combines a thiazolidinone ring with a pyrrole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

(5Z)-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O3S2/c30-25-23(34-26(33)27-25)16-19-15-22(17-7-3-1-4-8-17)28(24(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)29(31)32/h1-16H,(H,27,30,33)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPORWIRZYBVJQB-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=C5C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/C=C\5/C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by purification steps such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone ring and a pyrrole moiety, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used as antimicrobial agents, this compound has broader applications in medicinal chemistry and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

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